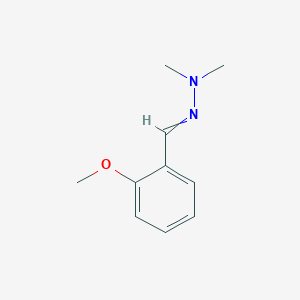![molecular formula C13H16Cl2N4O2 B14135207 N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide CAS No. 649699-71-8](/img/structure/B14135207.png)
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholino group, dichloroisonicotinamide, and an imino linkage. Its molecular formula is C13H16Cl2N4O2, and it has a molecular weight of 331.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide typically involves the reaction of 2,6-dichloroisonicotinic acid with 2,6-dimethylmorpholine in the presence of a suitable condensing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the dichloroisonicotinamide moiety.
2,6-Dichloroisonicotinic Acid: Another related compound that serves as a precursor in the synthesis of N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide.
Uniqueness
This compound is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
649699-71-8 |
|---|---|
Molecular Formula |
C13H16Cl2N4O2 |
Molecular Weight |
331.19 g/mol |
IUPAC Name |
N-[amino-(2,6-dimethylmorpholin-4-yl)methylidene]-2,6-dichloropyridine-4-carboxamide |
InChI |
InChI=1S/C13H16Cl2N4O2/c1-7-5-19(6-8(2)21-7)13(16)18-12(20)9-3-10(14)17-11(15)4-9/h3-4,7-8H,5-6H2,1-2H3,(H2,16,18,20) |
InChI Key |
XRNCTGCZNCSMFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=NC(=O)C2=CC(=NC(=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


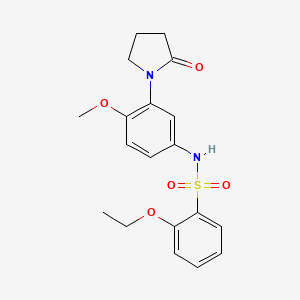
![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
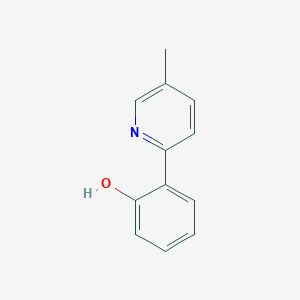
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

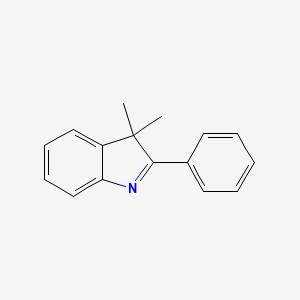
methanone](/img/structure/B14135148.png)
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)
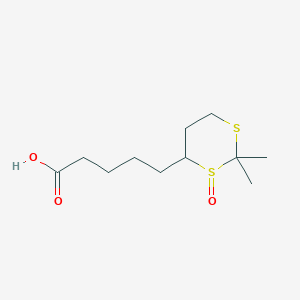

![6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14135173.png)
